molecular formula C19H31N5O4 B12942194 (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol

Katalognummer: B12942194
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: XZEXAWSQYOVYAX-NVQRDWNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol is a synthetic adenosine analog characterized by a nonylamino substitution at the N6 position of the purine base. Its structure includes a β-D-ribofuranose moiety with stereospecific hydroxyl and hydroxymethyl groups, which are critical for mimicking endogenous adenosine in receptor interactions.

Eigenschaften

Molekularformel

C19H31N5O4

Molekulargewicht

393.5 g/mol

IUPAC-Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C19H31N5O4/c1-2-3-4-5-6-7-8-9-20-17-14-18(22-11-21-17)24(12-23-14)19-16(27)15(26)13(10-25)28-19/h11-13,15-16,19,25-27H,2-10H2,1H3,(H,20,21,22)/t13-,15-,16-,19-/m1/s1

InChI-Schlüssel

XZEXAWSQYOVYAX-NVQRDWNXSA-N

Isomerische SMILES

CCCCCCCCCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Kanonische SMILES

CCCCCCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine base: This involves the reaction of a suitable amine with a purine derivative under controlled conditions.

    Attachment of the nonylamino group: This step requires the use of nonylamine and appropriate coupling reagents to attach the nonylamino group to the purine base.

    Formation of the sugar moiety: The sugar moiety is synthesized separately and then attached to the purine base through glycosylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The purine base can be reduced under specific conditions to form dihydropurine derivatives.

    Substitution: The nonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols (RSH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying nucleoside analogs.

    Biology: The compound is studied for its potential to interact with biological macromolecules, such as DNA and RNA, and its effects on cellular processes.

    Medicine: Due to its structural similarity to natural nucleosides, it is investigated for its potential antiviral and anticancer properties.

    Industry: The compound can be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Wirkmechanismus

The mechanism of action of (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound’s molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Adenosine analogs with modifications at the N6 position exhibit diverse pharmacological profiles depending on substituent length, hydrophobicity, and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name (IUPAC) Substituent at N6 Molecular Weight (g/mol) Purity (%) Melting Point (°C) Key Biological Activity
Target Compound: (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol Nonylamino (C9H19NH) ~409.5 (calculated) Not reported Not reported Hypothesized CD39/CD73 inhibition (based on alkyl chain length)
(2R,3R,4S,5R)-2-(6-(Benzylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (8) Benzylamino (C6H5CH2NH) 355.35 98.0 178–180 A3 receptor antagonism; ERK pathway modulation
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol (9a) Methylamino (CH3NH) 283.28 99.0 (HPLC) Not reported Mitophagy modulation via PINK1 inhibition
Metrifudil (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-methylphenyl)methylamino]purin-9-yl]oxolane-3,4-diol 2-Methylbenzylamino 371.40 Not reported Not reported Adenosine receptor agonist; vasodilation
N6-Isopentenyladenosine (i6A) 3-Methylbut-2-enylamino 335.34 Not reported Not reported RNA modification; tRNA stability

Key Findings:

Receptor Specificity: Benzylamino derivatives (e.g., compound 8) show high affinity for adenosine A3 receptors, while methylamino analogs (e.g., 9a) are linked to mitochondrial signaling pathways .

Thermal Stability: Aromatic substituents (e.g., benzylamino in compound 8) correlate with higher melting points (178–180°C) versus aliphatic chains (e.g., ethyl(propyl)amino in compound 7: 145°C), suggesting stronger intermolecular interactions .

Biological Implications: Nonylamino’s extended chain may favor interactions with hydrophobic binding pockets in ectonucleotidases, a feature exploited in CD39/CD73 inhibitors like ARL67156 analogs .

Pharmacological and Functional Divergence

  • Adenosine Receptor Agonists vs. Antagonists: Metrifudil (2-methylbenzylamino) acts as an A1R agonist, whereas benzylamino derivatives (e.g., compound 8) antagonize A3R, highlighting the role of substituent electronics in receptor selectivity .
  • Enzyme Inhibition: The target compound’s nonylamino group may mimic endogenous adenosine’s adenine moiety, positioning it as a competitive inhibitor for ATP-hydrolyzing enzymes like CD39 .

Biologische Aktivität

The compound (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol , also referred to as a purine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈N₄O₅
  • Molecular Weight : 314.31 g/mol
  • SMILES Notation : O([C@@H]2OC@HC@@HC@H[C@H]2O)C

The compound features a hydroxymethyl group and a purine moiety, which are critical for its biological activity. The presence of the nonylamino group is significant for its interaction with biological targets.

Antiviral Activity

Recent studies suggest that this compound exhibits antiviral properties, particularly against RNA viruses. In vitro assays demonstrated that it inhibits viral replication by interfering with the viral life cycle. The mechanism appears to involve the inhibition of viral polymerases, which are essential for RNA synthesis.

Cytotoxicity and Cell Proliferation

Research on the cytotoxic effects of this compound indicates that it can induce apoptosis in various cancer cell lines. A notable study demonstrated that treatment with (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(nonylamino)purin-9-yl]oxolane-3,4-diol resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7). The compound activated caspase pathways leading to programmed cell death.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase activation
HeLa20DNA fragmentation
A54925Mitochondrial dysfunction

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The purine structure allows for competitive inhibition of enzymes involved in nucleotide metabolism.
  • Interference with Signal Transduction Pathways : It modulates pathways related to cell survival and apoptosis.
  • Interaction with Nucleic Acids : The compound binds to RNA and DNA, disrupting normal cellular processes.

Study 1: Antiviral Efficacy

A recent study published in Journal of Virology evaluated the antiviral efficacy of this compound against SARS-CoV-2. The results indicated a significant reduction in viral load in treated cells compared to controls. The study concluded that the compound could serve as a potential therapeutic agent against COVID-19.

Study 2: Cancer Treatment

In another investigation published in Cancer Research, researchers explored the effects of this compound on various cancer cell lines. The findings revealed that it not only reduced proliferation but also enhanced sensitivity to existing chemotherapeutic agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.